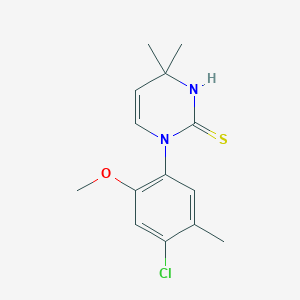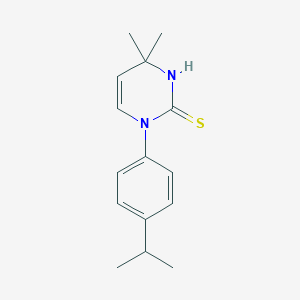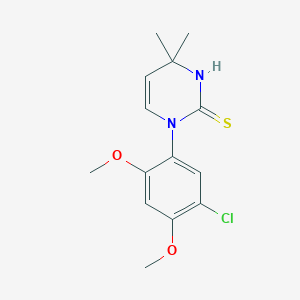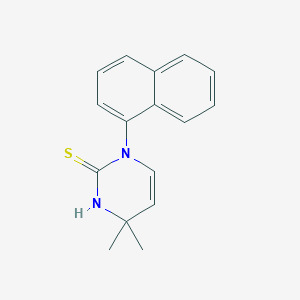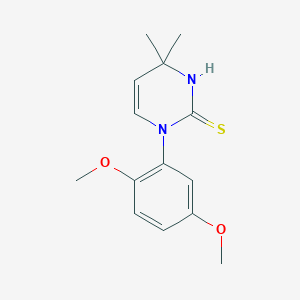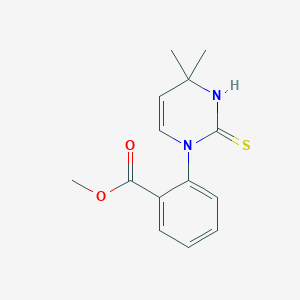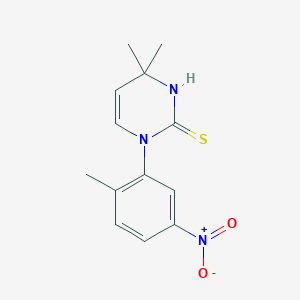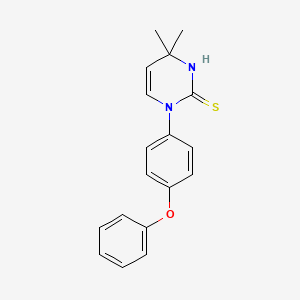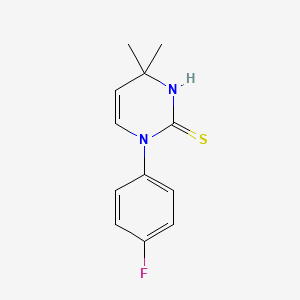
1-(4-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
説明
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This can involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this purpose can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as any potential for the compound to act as a catalyst .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility in various solvents, and reactivity with common reagents. Spectroscopic properties, such as UV/Vis absorption or fluorescence, may also be relevant .科学的研究の応用
Medicinal Chemistry Applications
Compounds with a dihydropyrimidine scaffold, like 1-(4-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, play a pivotal role in medicinal chemistry due to their broad spectrum of biological activities. The pharmacophore dihydropyrimidinones (DHPM) is derived from multi-component reactions such as the Biginelli reaction, showcasing critical roles as anticancer, antioxidant, antimicrobial, anti-inflammatory, and anti-HIV agents. These properties stem from the structural versatility and reactivity of the dihydropyrimidine core, making it a key target for the development of new therapeutic agents (Khasimbi et al., 2020).
Synthesis Methodologies
Research on synthesizing related compounds highlights the importance of developing efficient and environmentally benign methods. The review by Sohal (2021) on 1,4-dihydropyridines, which shares a close structural relationship with the compound , discusses the recent methodologies adopted for synthesis via multi-component reactions. Emphasis is placed on atom economy reactions, demonstrating the industry's shift towards greener synthesis processes. This approach aligns with the broader objectives of reducing waste and improving the sustainability of chemical synthesis in pharmaceutical research (Sohal, 2021).
Bioavailability and Drug Development
The study of dihydropyrimidine dehydrogenase (DPD) and its relationship with fluoropyrimidines, a class of drugs that includes cancer treatments, reveals the complexity of drug metabolism and the importance of genetic polymorphisms in determining patient responses. DPD is a key enzyme in the metabolism of 5-fluorouracil, a widely used cancer therapeutic, and variability in its activity can significantly affect drug efficacy and toxicity. This highlights the need for personalized medicine approaches in the administration of fluoropyrimidine-based treatments, underscoring the relevance of dihydropyrimidine derivatives in clinical practice (Del Re et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(4-fluorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S/c1-12(2)7-8-15(11(16)14-12)10-5-3-9(13)4-6-10/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTFVWUDBSGFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084398.png)
